N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Overview
Description
N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thienyl group, an oxadiazole ring, and a dimethylphenoxyacetyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the thienyl and dimethylphenoxyacetyl groups. Common synthetic routes may involve the use of reagents such as thionyl chloride, hydrazine hydrate, and various acylating agents under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in biological studies to investigate its interactions with various biomolecules.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N5-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(2,6-Dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- (2S,3S,5S)-2-(2,6-Dimethylphenoxyacetyl)amino-3-hydroxy-5-amino-1,6-diphenylhexane
Uniqueness
N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[2-[[2-(2,3-dimethylphenoxy)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-5-3-6-14(13(12)2)26-11-16(24)20-8-9-21-18(25)19-22-17(23-27-19)15-7-4-10-28-15/h3-7,10H,8-9,11H2,1-2H3,(H,20,24)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVTVJZSISQXGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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